molecular formula C5H11N3O B14629388 (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene CAS No. 54717-44-1

(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene

Cat. No.: B14629388
CAS No.: 54717-44-1
M. Wt: 129.16 g/mol
InChI Key: MXLFBLVRUXFGPY-UHFFFAOYSA-N
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Description

(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene is an organic compound that features a triazene group, which is a functional group consisting of a chain of three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can be achieved through a multi-step process involving the formation of the triazene group and the attachment of the ethenyloxyethyl moiety. One common method involves the reaction of an appropriate alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the corresponding amine. This amine can then be reacted with nitrous acid to form the triazene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding oxides.

    Reduction: Reduction of the triazene group can lead to the formation of amines.

    Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxides of the triazene group.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in cancer therapy as a prodrug that releases active compounds upon metabolic activation.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to release reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene: can be compared to other triazene compounds such as:

Uniqueness

  • Structural Uniqueness : The presence of the ethenyloxyethyl group distinguishes this compound from other triazene compounds, potentially imparting unique chemical and biological properties.
  • Reactivity : The specific arrangement of functional groups can influence the reactivity and stability of the compound, making it suitable for specific applications that other triazene compounds may not be able to fulfill.

Properties

CAS No.

54717-44-1

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-ethenoxy-N-(methyldiazenyl)ethanamine

InChI

InChI=1S/C5H11N3O/c1-3-9-5-4-7-8-6-2/h3H,1,4-5H2,2H3,(H,6,7)

InChI Key

MXLFBLVRUXFGPY-UHFFFAOYSA-N

Canonical SMILES

CN=NNCCOC=C

Origin of Product

United States

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